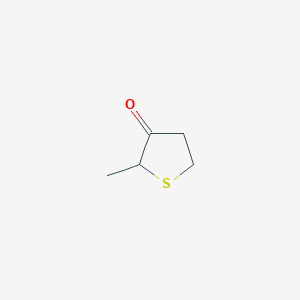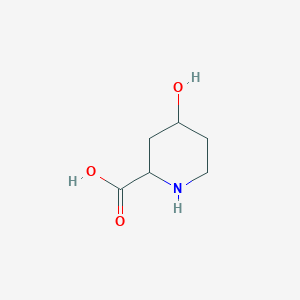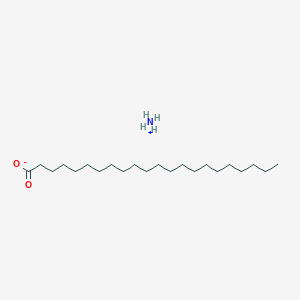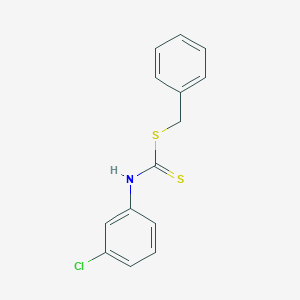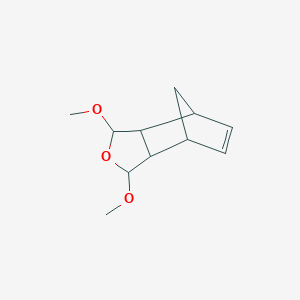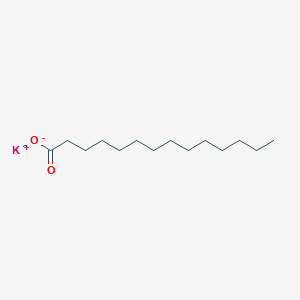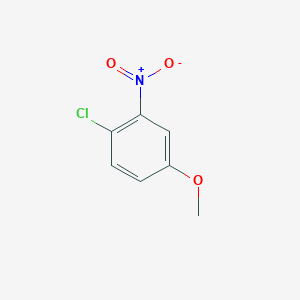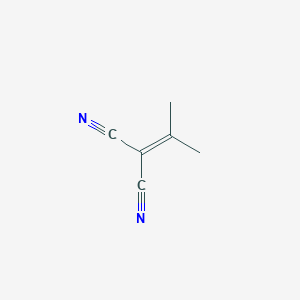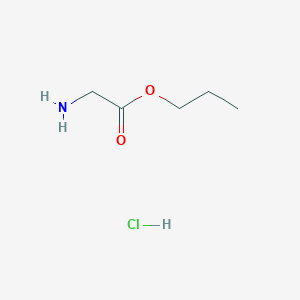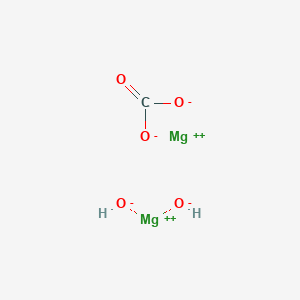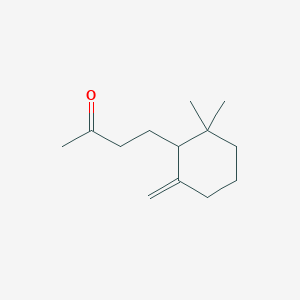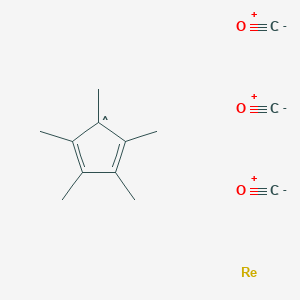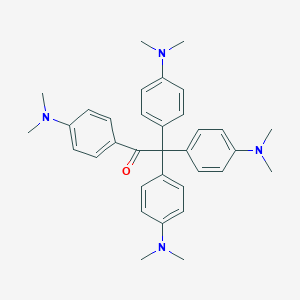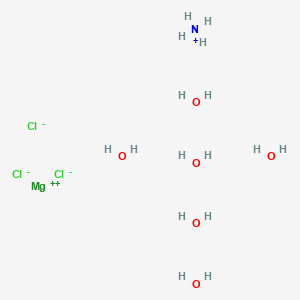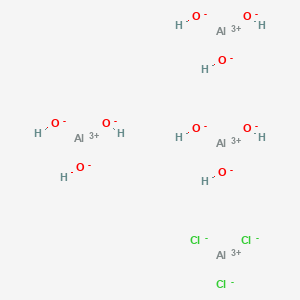
Tetraaluminum trichloride nonahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraaluminum trichloride nonahydroxide is a chemical compound that is commonly used in scientific research. It is a white, odorless powder that is soluble in water and has a variety of applications in the field of chemistry.
Applications De Recherche Scientifique
Tetraaluminum trichloride nonahydroxide has a wide range of applications in scientific research. It is commonly used as a coagulant in water treatment and as a flocculant in wastewater treatment. It is also used in the production of aluminum oxide, which has a variety of industrial applications. In addition, it is used in the synthesis of various types of zeolites, which are important catalysts in the chemical industry.
Mécanisme D'action
The mechanism of action of tetraaluminum trichloride nonahydroxide is not well understood. However, it is believed to work by binding to negatively charged particles in water and causing them to clump together. This process is known as coagulation and leads to the formation of larger particles that can be easily removed from the water.
Effets Biochimiques Et Physiologiques
Tetraaluminum trichloride nonahydroxide is not known to have any significant biochemical or physiological effects. However, it is important to handle this compound with care as it can be corrosive and irritating to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tetraaluminum trichloride nonahydroxide in lab experiments is its ability to effectively remove impurities from water. This makes it a valuable tool in water treatment research. However, it is important to note that this compound can be difficult to work with and requires careful handling.
Orientations Futures
There are many potential future directions for research involving tetraaluminum trichloride nonahydroxide. One area of interest is the development of new coagulants and flocculants that are more effective and efficient than current options. Additionally, there is potential for the use of this compound in the production of new catalysts and materials. Further research is needed to fully understand the potential applications of tetraaluminum trichloride nonahydroxide in scientific research.
Méthodes De Synthèse
The synthesis of tetraaluminum trichloride nonahydroxide involves the reaction of aluminum chloride with sodium hydroxide in an aqueous solution. The resulting product is then treated with hydrochloric acid to remove excess sodium hydroxide, and the final product is obtained through filtration and drying.
Propriétés
Numéro CAS |
11089-92-2 |
|---|---|
Nom du produit |
Tetraaluminum trichloride nonahydroxide |
Formule moléculaire |
Al4Cl3H9O9 |
Poids moléculaire |
367.35 g/mol |
Nom IUPAC |
tetraaluminum;trichloride;nonahydroxide |
InChI |
InChI=1S/4Al.3ClH.9H2O/h;;;;3*1H;9*1H2/q4*+3;;;;;;;;;;;;/p-12 |
Clé InChI |
UZHIXXILBCHCKV-UHFFFAOYSA-B |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
Autres numéros CAS |
11089-92-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



